molecular formula C10H7N3 B184064 1H-Naphtho[1,8-de][1,2,3]triazine CAS No. 204-03-5

1H-Naphtho[1,8-de][1,2,3]triazine

Cat. No. B184064
CAS RN: 204-03-5
M. Wt: 169.18 g/mol
InChI Key: JTCCAXGPZWYNEQ-UHFFFAOYSA-N
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Description

1H-Naphtho[1,8-de][1,2,3]triazine is a chemical compound that belongs to the class of naphthotriazine derivatives . It has a molecular weight of 169.19 and a linear formula of C10H7N3 . The compound appears as a yellow to brown solid .


Synthesis Analysis

The synthesis of 1H-Naphtho[1,8-de][1,2,3]triazine involves a high-yielding three-step process. The key step in this process is the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides . Another synthesis method involves heating a mixture of 1H-naphtho[1,8-de][1,2,3]triazine and the corresponding β-nitrostyrene in 80% PPA for 3 hours at 65-70°C .


Molecular Structure Analysis

The molecular structure of 1H-Naphtho[1,8-de][1,2,3]triazine consists of a naphthalene ring fused with a triazine ring . The InChI code for the compound is 1S/C10H7N3/c1-3-7-4-2-6-9-10(7)8(5-1)11-13-12-9/h1-6H,(H,11,12) .


Chemical Reactions Analysis

The chemical reactions involving 1H-Naphtho[1,8-de][1,2,3]triazine are primarily associated with its synthesis. The compound undergoes ring opening with halides to yield 8-halonaphthalene-1-carbonitriles . It can also react with β-nitrostyrene in the presence of PPA .


Physical And Chemical Properties Analysis

1H-Naphtho[1,8-de][1,2,3]triazine is a yellow to brown solid . It has a molecular weight of 169.19 and a linear formula of C10H7N3 .

Scientific Research Applications

Antitumor and Anticancer Properties
The 1,2,3-triazine compounds, including derivatives like 1H-Naphtho[1,8-de][1,2,3]triazine, have been extensively researched for their potential antitumor and anticancer properties. Studies highlight the broad spectrum of biological activities exhibited by these compounds, such as antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory effects. The synthesis and pharmacological applications of s-triazines, in particular, have drawn attention due to their reactivity, facile synthesis, and wide biological applications including antimicrobial, antituberculosis, anticancer, antiviral, and antimalarial activities (Cascioferro et al., 2017), (Shah, Modh & Chikhalia, 2014).

Therapeutic Potential and Drug Development
The triazine moiety is pivotal in medicinal chemistry due to its vast biological and pharmacological potential. Researchers have been investigating the development of molecules using the triazine moiety for treating various pathological conditions such as inflammation, infections, and cancer. Triazines' wide spectrum of activities and the development of several commercial drugs containing triazines have spurred global interest in this compound (Dubey, Pathak & Chauhan, 2022).

Material Science and Porous Polymers
The synthesis and applications of triazines extend into material science, particularly in the development of nitrogen-doped porous polymers. These polymers show promise in energy-efficient and enhanced polar gas separation, such as pre-combustion and post-combustion CO2 capture. Triazine-based porous adsorbent materials are recognized for their high surface area, permanent porosity, structural tunability, synthetic diversity, and high hydrothermal and physicochemical stability, making them notable candidates for CO2 capturing and other related applications (Mukhtar et al., 2020).

Environmental and Industrial Applications
The reactivity and stability of triazine compounds also make them suitable for various environmental and industrial applications. For example, certain triazine derivatives are used in pesticides, herbicides, and as copolymerized agents in materials like adhesive resins. Their role in biotransformation processes, particularly in transforming toxic compounds into less harmful substances, highlights their potential in environmental remediation and sustainable industrial practices (Sheehan, Sadovnik & Kukor, 2020), (Schiroky et al., 2017).

properties

IUPAC Name

2,3,4-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9(13),10-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-3-7-4-2-6-9-10(7)8(5-1)11-13-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCCAXGPZWYNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NN=NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299301
Record name 1H-Naphtho[1,8-de][1,2,3]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Naphtho[1,8-de][1,2,3]triazine

CAS RN

204-03-5
Record name MLS002707375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Naphtho[1,8-de][1,2,3]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
MT Waterman - 1997 - search.proquest.com
N-2-Substituted naphthotriazines rearrange at 220-240$\sp\circ $ C and photolytically to N-3-substituted naphthoazimines. Evidence has been obtained that 1H-naphthotriazine …
Number of citations: 3 search.proquest.com
WE Noland, VS Narina… - Journal of Chemical …, 2011 - journals.sagepub.com
A convenient and high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been achieved by ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the …
Number of citations: 15 journals.sagepub.com
R Anilkumar, S Chandrasekhar, M Sridhar - Tetrahedron Letters, 2000 - Elsevier
The titled triazine can be alkylated with LDA and a variety of alkyl halides: subsequent reduction with aluminium amalgam cleaves the naphthotriazine moiety to afford substituted α …
Number of citations: 4 www.sciencedirect.com
S Chandrasekhar, M Sridhar - Tetrahedron Letters, 2000 - Elsevier
A novel sonication-promoted Barbier reaction putatively generated the titled species from the corresponding naphthotriazinylmethyl chloride and magnesium in THF: its formal addition …
Number of citations: 4 www.sciencedirect.com
AV Aksenov, NA Aksenov, AB Kumshaeva… - Chemistry of …, 2012 - Springer
Amongst the few azapyrenes synthesized to this time, a series of compounds have been found having useful properties as organic luminophores, dyes, and effective medicines [1-3]. …
Number of citations: 3 link.springer.com
Z Zhu, NL Colbry, M Lovdahl, KE Mennen… - … Process Research & …, 2007 - ACS Publications
Convergent synthesis of 8-fluoronaphthalen-1-ylamine (6) was achieved through the reaction of 1H-naphtho[1,8-de][1,2,3]triazine (15) with HF-pyridine under mild conditions. This new …
Number of citations: 15 pubs.acs.org
DS Bohle, Z Chua, T Johnstone, AG Moiseev… - …, 2012 - Wiley Online Library
By careful choice of reaction conditions 1‐methylnaphtho[1,8‐de]‐1,2,3‐triazine and 1,3‐dimethylnaphtho[1,8‐de]‐1,2,3‐triazinium triflate are readily prepared by the alkylation of 1H‐…
AV Aksenov, IV Borovlev, IV Aksenova… - Chemistry of …, 2007 - researchgate.net
In previous work [1], we developed a method for the acylation (formylation) of perimidines based on their reaction with 1, 3, 5-triazines 2 in PPA. We unexpectedly found that the use of …
Number of citations: 4 www.researchgate.net
АВ Аксенов, НА Аксенов, АБ Кумшаева… - Chemistry of …, 2013 - hgs.osi.lv
Среди немногочисленных синтезированных в настоящее время азапирено Page 1 1364 СИНТЕЗ ПРЕДСТАВИТЕЛЕЙ НОВОЙ ГЕТЕРОЦИКЛИЧЕСКОЙ СИСТЕМЫ 1,2,3,6-…
Number of citations: 3 hgs.osi.lv
Y Liu, G Wu, Z Yang, H Rouh, N Katakam… - Science China …, 2020 - Springer
New synthesis of multi-layer 3D chiral molecules has been developed under novel conditions to give better outcomes. The aggregation-induced emission (AIE), UV irradiation/excitation…
Number of citations: 27 link.springer.com

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